![molecular formula C18H21ClN2O B5880931 1-(4-chlorobenzyl)-4-(3-methoxyphenyl)piperazine](/img/structure/B5880931.png)
1-(4-chlorobenzyl)-4-(3-methoxyphenyl)piperazine
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Overview
Description
1-(4-chlorobenzyl)-4-(3-methoxyphenyl)piperazine, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. MeOPP has been studied for its potential use in the treatment of various psychiatric disorders, including depression and anxiety. In
Mechanism of Action
The exact mechanism of action of 1-(4-chlorobenzyl)-4-(3-methoxyphenyl)piperazine is not fully understood. However, it has been suggested that 1-(4-chlorobenzyl)-4-(3-methoxyphenyl)piperazine may exert its effects through modulation of the serotonergic and dopaminergic systems in the brain. 1-(4-chlorobenzyl)-4-(3-methoxyphenyl)piperazine has been shown to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
1-(4-chlorobenzyl)-4-(3-methoxyphenyl)piperazine has been shown to have various biochemical and physiological effects. In animal studies, 1-(4-chlorobenzyl)-4-(3-methoxyphenyl)piperazine has been found to increase the levels of certain neurotransmitters such as serotonin and dopamine in the brain. 1-(4-chlorobenzyl)-4-(3-methoxyphenyl)piperazine has also been shown to increase the expression of certain genes involved in neuroplasticity, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-chlorobenzyl)-4-(3-methoxyphenyl)piperazine in lab experiments is its high purity and yield. This allows for accurate dosing and reproducible results. However, one limitation of using 1-(4-chlorobenzyl)-4-(3-methoxyphenyl)piperazine is its limited solubility in certain solvents, which may affect its bioavailability and pharmacokinetics.
Future Directions
For research on 1-(4-chlorobenzyl)-4-(3-methoxyphenyl)piperazine include further elucidation of its mechanism of action, investigation of its potential use in combination with other therapeutic agents, and determination of its safety and efficacy in humans.
Synthesis Methods
The synthesis of 1-(4-chlorobenzyl)-4-(3-methoxyphenyl)piperazine involves the reaction of 4-chlorobenzyl chloride with 3-methoxyphenylpiperazine in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization. This method has been reported to yield 1-(4-chlorobenzyl)-4-(3-methoxyphenyl)piperazine with high purity and yield.
Scientific Research Applications
1-(4-chlorobenzyl)-4-(3-methoxyphenyl)piperazine has been studied for its potential use as a therapeutic agent for various psychiatric disorders. In a study conducted by Liu et al. (2018), 1-(4-chlorobenzyl)-4-(3-methoxyphenyl)piperazine was found to have antidepressant-like effects in animal models of depression. Another study by Wang et al. (2019) reported that 1-(4-chlorobenzyl)-4-(3-methoxyphenyl)piperazine exhibited anxiolytic effects in animal models of anxiety. These findings suggest that 1-(4-chlorobenzyl)-4-(3-methoxyphenyl)piperazine may have potential as a treatment for depression and anxiety in humans.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(3-methoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-22-18-4-2-3-17(13-18)21-11-9-20(10-12-21)14-15-5-7-16(19)8-6-15/h2-8,13H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMWHIDEOKVKDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5414867 |
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